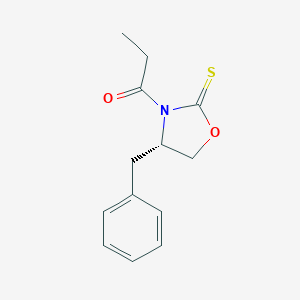

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

描述

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione is a chiral compound belonging to the oxazolidine family. This compound is characterized by its unique structure, which includes a benzyl group, a propionyl group, and a thione group attached to an oxazolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzylamine derivative with a propionyl chloride in the presence of a base, followed by cyclization with carbon disulfide to introduce the thione group. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high quality of the final product.

化学反应分析

Types of Reactions

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or propionyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, at low temperatures in an inert atmosphere.

Substitution: Sodium hydride, potassium tert-butoxide, in aprotic solvents like dimethylformamide or tetrahydrofuran.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chiral Auxiliary in Asymmetric Synthesis

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione is primarily utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable in the synthesis of various pharmaceuticals. For instance, it has been successfully employed in aldol-type reactions, facilitating the formation of chiral centers in target molecules. The compound's effectiveness as a chiral auxiliary was demonstrated by Nagao and Fujita, who reported its use in synthesizing complex organic molecules with high enantioselectivity .

Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of oxazolidinone antibiotics. It has been shown to participate in reactions that yield biologically active compounds. For example, research indicates that this compound can be converted into various derivatives with potential antibacterial activity . The synthetic pathways often involve microwave-assisted methods that enhance yield and reduce solvent usage, aligning with green chemistry principles .

Development of New Therapeutics

Recent studies have explored the potential of this compound in developing new therapeutic agents. Its structural features enable modifications that can lead to novel compounds with improved pharmacological profiles. For instance, derivatives of this compound have been synthesized and tested for their activity against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Case Study 1: Asymmetric Aldol Reactions

In a study published by J. Am. Chem. Soc., researchers utilized this compound as a chiral auxiliary for asymmetric aldol reactions. The results indicated high yields and excellent diastereoselectivity, confirming its utility in synthesizing complex chiral molecules .

Case Study 2: Synthesis of Oxazolidinone Antibiotics

A synthetic route involving this compound led to the production of several oxazolidinone derivatives. These compounds were evaluated for their antibacterial activity against various pathogens, demonstrating promising results that warrant further exploration for clinical applications .

作用机制

The mechanism of action of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt critical biological pathways, leading to the compound’s observed biological effects. The benzyl and propionyl groups may also contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

®-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione: The enantiomer of the compound with different stereochemistry.

4-Benzyl-3-acetyl-1,3-oxazolidine-2-thione: A similar compound with an acetyl group instead of a propionyl group.

4-Benzyl-3-propionyl-1,3-oxazolidine-2-one: A similar compound with an oxazolidinone ring instead of an oxazolidine-2-thione ring.

Uniqueness

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione is unique due to its specific stereochemistry and the presence of the thione group, which imparts distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

生物活性

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione (CAS 145588-95-0) is an oxazolidinone derivative that has garnered attention for its biological activity, particularly in the field of medicinal chemistry. This compound is noted for its potential applications in the synthesis of pharmaceuticals and its unique mechanism of action against various biological targets.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Oxazolidine Ring : A five-membered ring containing nitrogen and sulfur.

- Chiral Center : The presence of a chiral center at the 4-position contributes to its stereoselectivity in biological interactions.

The compound can be synthesized through a series of reactions involving amino acids, leading to high yields and purity, which are essential for pharmaceutical applications .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules. This property allows it to act as a chiral auxiliary in asymmetric synthesis and as an intermediate in the development of oxazolidinone antibiotics. The compound exhibits significant activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have shown its effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. The following table summarizes key findings regarding its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Effective against MRSA strains |

| Enterococcus faecalis | 16 µg/mL | Inhibitory effect observed |

| Streptococcus pneumoniae | 4 µg/mL | High sensitivity noted |

These results suggest that this compound could be a valuable addition to the arsenal of antimicrobial agents .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. A study examined its impact on human breast adenocarcinoma and glioblastoma multiforme cells. The findings are summarized below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Induces apoptosis |

| U87MG (Glioblastoma) | 15 | Significant growth inhibition |

These results indicate that the compound possesses potent cytotoxic activity, potentially making it useful in cancer therapy .

Case Studies

Several case studies have explored the therapeutic potential of this compound. One notable study involved its use as a part of a combination therapy for treating multidrug-resistant bacterial infections. The study reported successful outcomes in patients with chronic infections who had previously failed standard treatments. The compound's ability to enhance the efficacy of existing antibiotics was highlighted as a significant advantage .

属性

IUPAC Name |

1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIDPJIHKSUBCO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182533 | |

| Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145588-95-0 | |

| Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145588-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。